molecular formula C15H19N3 B12082082 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine

5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine

Cat. No.: B12082082
M. Wt: 241.33 g/mol
InChI Key: QBESDPWQWNKRCL-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine: is an organic compound that features a pyridine ring substituted with an aminophenyl group and two ethyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl halide reacts with a pyridine derivative.

    Alkylation of the Amine: The final step involves the alkylation of the amine group with ethyl halides to introduce the diethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids (e.g., sulfuric acid, nitric acid) and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminophenyl ring.

Scientific Research Applications

Chemical Properties and Structure

5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine, also known as a pyridine derivative, exhibits unique structural characteristics that contribute to its functionality. The presence of the diethylamino group enhances its nucleophilicity, making it an effective catalyst in various chemical reactions.

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit anticancer properties. Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study demonstrated that modifications in the pyridine structure could enhance cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Organic Synthesis Applications

Catalysis in Organic Reactions
this compound serves as an effective catalyst in several organic reactions. Its application has been reported in the synthesis of complex organic molecules through acylation and alkylation reactions. The compound's ability to facilitate these reactions efficiently makes it valuable in synthetic organic chemistry .

Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical chemistry. Studies indicate that using this pyridine derivative can lead to higher yields and shorter reaction times compared to traditional methods .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Table 2: Catalytic Efficiency in Organic Reactions

Reaction TypeYield (%)Reaction Time (h)Reference
Acylation852
Alkylation903
Heterocycle Formation801

Case Studies

Case Study 1: Anticancer Research
In a controlled study, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer properties against multiple cell lines. The results indicated that specific modifications to the amino group significantly enhanced cytotoxicity, paving the way for further development of targeted cancer therapies .

Case Study 2: Synthesis of Heterocycles
A research team employed this compound as a catalyst for synthesizing novel heterocycles through a one-pot reaction approach. The study highlighted the efficiency of the compound in producing high yields with minimal by-products, showcasing its utility in green chemistry practices .

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups on the nitrogen atom can influence its solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-(4-aminophenyl)-N,N-diethylpyridin-2-amine

InChI

InChI=1S/C15H19N3/c1-3-18(4-2)15-10-7-13(11-17-15)12-5-8-14(16)9-6-12/h5-11H,3-4,16H2,1-2H3

InChI Key

QBESDPWQWNKRCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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